molecular formula C17H22N2O2 B5693135 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine

1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine

Cat. No. B5693135
M. Wt: 286.37 g/mol
InChI Key: DXWUVQURVWVSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study its effects on the central nervous system. TFMPP has been found to have various biochemical and physiological effects, which have led to its use in studying the mechanism of action of other drugs.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has also been found to bind to various serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT2B receptors.
Biochemical and Physiological Effects
1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has been found to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to its psychoactive effects, including changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and obtain in pure form. 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has also been found to have similar effects to other psychoactive drugs, which allows for comparisons to be made between different drugs. However, 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine also has several limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on its psychoactive effects.

Future Directions

There are several future directions for the study of 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine. One direction is to investigate its effects on specific neurotransmitter systems in the brain, including the serotonin and dopamine systems. Another direction is to investigate its effects on behavior and cognition in animal models. Additionally, 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine could be used in combination with other psychoactive drugs to investigate their combined effects on the brain. Overall, 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has the potential to be a valuable tool in the study of the central nervous system and the effects of psychoactive drugs.

Synthesis Methods

The synthesis of 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine involves the reaction of 3,5,6-trimethylbenzofuran-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine. This synthesis method has been widely used in the scientific community and has been optimized to obtain high yields of pure 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine.

Scientific Research Applications

1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other psychoactive drugs such as MDMA and LSD. 1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine has been used in animal studies to investigate its effects on behavior, neurotransmitter levels, and receptor binding. It has also been used in human studies to investigate its effects on mood, cognition, and perception.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-9-14-13(3)16(21-15(14)10-12(11)2)17(20)19-7-5-18(4)6-8-19/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWUVQURVWVSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

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